Arvensan - 63631-41-4

Arvensan

Catalog Number: EVT-1477030
CAS Number: 63631-41-4
Molecular Formula: C17H18O4
Molecular Weight: 286.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Arvensan is a natural product found in Trifolium arvense, Trifolium stellatum, and Trifolium dalmaticum with data available.
Overview

Arvensan, with the chemical identifier 63631-41-4, is a naturally occurring compound classified as a pterocarpan. It is derived from various plant sources, particularly from the genus Pterocarpus and other leguminous plants. Arvensan has drawn attention for its potential therapeutic properties, particularly in oncology, where it has been shown to inhibit cancer cell growth by interfering with protein synthesis and DNA replication .

Source and Classification

Arvensan is primarily sourced from specific plant extracts, particularly those from Pterocarpus species. This compound falls under the broader classification of pterocarpans, which are a class of phytoalexins known for their biological activities. Pterocarpans are typically characterized by their polycyclic structure and are recognized for their role in plant defense mechanisms against pathogens and pests.

Synthesis Analysis

Methods

The synthesis of Arvensan can be achieved through various methods, including:

  • Extraction from Plant Material: This involves isolating Arvensan from the leaves or bark of plants known to produce this compound.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions that construct the pterocarpan structure. Specific methodologies can include cyclization reactions and functional group modifications.

Technical Details

The extraction method often utilizes solvents like methanol or ethanol to efficiently dissolve the active compounds from plant materials. After extraction, chromatographic techniques such as high-performance liquid chromatography (HPLC) are employed to purify Arvensan from other constituents.

Molecular Structure Analysis

Structure

Arvensan has a complex molecular structure typical of pterocarpans. Its molecular formula is C15H12O5, indicating the presence of multiple hydroxyl groups and a fused ring system that contributes to its biological activity.

Data

  • Molecular Weight: 272.25 g/mol
  • Structural Formula: The structural representation includes two fused benzene rings and a cyclopentene ring, which is characteristic of pterocarpans.
Chemical Reactions Analysis

Reactions

Arvensan participates in various chemical reactions, primarily due to its reactive hydroxyl groups. Key reactions include:

  • Oxidation: Arvensan can undergo oxidation to form quinones, which may enhance its biological activity.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, potentially modifying its solubility and bioavailability.

Technical Details

These reactions are often facilitated under acidic or basic conditions and may require specific catalysts to enhance yield and selectivity.

Mechanism of Action

Process

The mechanism by which Arvensan exerts its effects primarily involves:

  • Inhibition of Protein Synthesis: Arvensan disrupts ribosomal function, leading to decreased protein production in cancer cells.
  • Interference with DNA Replication: It may also bind to DNA or associated proteins, hindering replication processes essential for cell division.

Data

Studies have demonstrated that Arvensan's inhibitory effects on cancer cell lines correlate with increased apoptosis (programmed cell death), suggesting its potential as an anticancer agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish powder.
  • Solubility: Soluble in organic solvents such as ethanol but less soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Sensitivity: The activity may vary with changes in pH levels, affecting solubility and reactivity.
Applications

Scientific Uses

Arvensan has several promising applications in scientific research:

  • Anticancer Research: Due to its ability to inhibit cancer cell growth, it is being studied for potential use in cancer therapies.
  • Phytochemistry: As a model compound for studying plant-derived pharmaceuticals, it provides insights into the biosynthesis of pterocarpans.
  • Agricultural Science: Investigated for its role in plant defense mechanisms against pathogens, potentially leading to the development of natural pesticides.
Introduction to Targeted Protein Degradation in Therapeutics

Targeted protein degradation (TPD) represents a transformative therapeutic paradigm that leverages cellular proteolytic machinery—primarily the ubiquitin-proteasome system (UPS) and lysosomal pathways—to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block protein activity, TPD agents catalytically degrade target proteins, offering advantages in overcoming drug resistance, targeting "undruggable" proteins, and achieving sustained pharmacological effects [1] [4]. The UPS involves a cascade of enzymes (E1, E2, E3) that tag proteins with ubiquitin chains, marking them for proteasomal destruction. K48-linked polyubiquitin chains direct substrates to the 26S proteasome, while K63-linked chains facilitate lysosomal degradation [1]. This mechanistic duality expands TPD’s scope to diverse protein classes, including transcription factors and scaffold proteins previously deemed intractable.

Evolution of Proteolysis-Targeting Chimeras (PROTACs) in Drug Discovery

PROTAC technology has evolved from a proof-of-concept to a clinical reality. Key milestones include:

  • Peptide-to-Small Molecule Transition: The first PROTAC (2001) used a peptide ligand to recruit the Skp1-Cullin-F-box (SCF) E3 ligase for MetAP-2 degradation. Poor cell permeability limited utility [1] [3]. In 2008, Crews’ group developed the first small-molecule PROTAC using MDM2 ligands to degrade androgen receptor (AR), enhancing cellular uptake [1] [6].
  • E3 Ligase Expansion: Early efforts relied on MDM2, cIAP, or VHL ligands. The discovery of cereblon (CRBN) as a target for immunomodulatory drugs (e.g., thalidomide) revolutionized PROTAC design, enabling efficient degradation of transcription factors [1] [10].
  • Clinical Advancements: By 2022, >20 PROTACs entered clinical trials. ARV-110 (AR degrader) and ARV-471 (ER degrader) demonstrated oral bioavailability and efficacy in Phase II trials for prostate and breast cancers, respectively. Their structures feature short, rigid linkers—contrasting early flexible designs—optimizing ternary complex stability [6] [10].

Table 1: Key Milestones in PROTAC Development

YearAdvancementSignificance
2001First peptide-based PROTACDegraded MetAP-2 via SCF ligase recruitment
2008First small-molecule PROTACUsed MDM2 ligand for AR degradation; improved permeability
2019ARV-110/ARV-471 enter clinical trialsFirst oral PROTACs; rigid linker designs
2022>20 PROTACs in clinical developmentTargets include BTK, IRAK4, STAT3, and BRD9

Mechanistic Overview of PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules comprising:

  • Target Protein Binder (Warhead): A ligand for the protein of interest (POI).
  • E3 Ligase Binder: A ligand recruiting E3 ubiquitin ligases (e.g., CRBN, VHL).
  • Linker: Connects warhead and E3 binder; length/composition dictates complex stability [1] [8].

Mechanistically, PROTACs enable ternary complex formation (POI–PROTAC–E3), facilitating POI ubiquitination. K48-linked ubiquitin chains direct the POI to the 26S proteasome for ATP-dependent degradation. Key features include:

  • Catalytic Efficiency: One PROTAC molecule can degrade multiple POIs, enabling sub-stoichiometric dosing [3] [8].
  • Ternary Complex Cooperativity: Degradation efficiency depends on the stability of the POI–E3 interface, not just warhead affinity [8].
  • Hook Effect: High PROTAC concentrations disrupt ternary complexes, reducing efficacy—a critical consideration for dosing [4] [8].

Table 2: Major E3 Ubiquitin Ligases in PROTAC Design

E3 LigaseLigandTarget POIsClinical Relevance
CRBNThalidomide, LenalidomideIKZF1, BRD4ARV-110, ARV-471
VHLVH032BRD4, BCR-ABLPreclinical candidates
MDM2Nutlin-3AR, p53 stabilizersKT-253 (Phase I)
cIAPBestatinERα, cIAP1SNIPERs (preclinical)

Role of Arvensan in Advancing PROTAC Technology

Chemical Profile: Arvensan (C₁₇H₁₈O₄; CAS 63631-41-4) is a natural bioactive compound derived from plant sources. Its structure includes a 7,2'-dimethoxy-4'-hydroxyisoflavan core, conferring membrane-targeting properties [2].

Mechanistic Basis for PROTAC Applications:

  • Biocidal Activity: Arvensan disrupts microbial cellular membranes, inducing lysis. This mechanism hinges on hydrophobic interactions with lipid bilayers [2].
  • Rational Design Hypothesis: Arvensan’s membrane affinity positions it as a warhead candidate for PROTACs targeting:
  • Membrane-Bound Receptors: e.g., Receptor tyrosine kinases (RTKs).
  • Peripheral Membrane Proteins: e.g., RAS family GTPases.Covalent linkage to E3 ligands (e.g., CRBN recruiters) via hydrophobic or polyethylene glycol (PEG) linkers could exploit its membrane localization [2] [9].
  • Advantages Over Traditional Warheads: Unlike inhibitors requiring deep binding pockets, Arvensan’s surface action expands PROTAC scope to proteins lacking defined active sites [9].

Table 3: Arvensan vs. Traditional PROTAC Warheads

ParameterArvensanTraditional Warheads (e.g., Kinase Inhibitors)
Binding ModeMembrane surface interactionActive-site occlusion
Target ScopeMembrane-associated proteinsEnzymes with deep pockets
Linker DesignHydrophobic/PEG linkersFlexible alkyl/carbon chains
"Undruggable" TargetsYes (e.g., lipid-anchored proteins)Limited

Synthetic and Research Progress:

  • While no peer-reviewed studies yet detail Arvensan-based PROTACs, its commercial availability (Biosynth, ≥95% purity) facilitates exploratory synthesis [2].
  • Proposed strategies include conjugating Arvensan to CRBN ligands via protease-resistant linkers, potentially enabling degradation of oncogenic membrane proteins like HER2 or KRAS mutants [9].

Properties

CAS Number

63631-41-4

Product Name

Arvensan

IUPAC Name

3-methoxy-4-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)phenol

Molecular Formula

C17H18O4

Molecular Weight

286.32

InChI

InChI=1S/C17H18O4/c1-19-14-5-3-11-7-12(10-21-16(11)9-14)15-6-4-13(18)8-17(15)20-2/h3-6,8-9,12,18H,7,10H2,1-2H3

SMILES

COC1=CC2=C(CC(CO2)C3=C(C=C(C=C3)O)OC)C=C1

Synonyms

7,2′-Dimethoxy-4′-hydroxyisoflavan; 4-​(3,​4-​Dihydro-​7-​methoxy-​2H-​1-​benzopyran-​3-​yl)​-​3-​methoxy-phenol(9CI)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.